8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine
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Overview
Description
8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is a heterocyclic compound with a unique structure that combines a furan ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an amine under acidic or basic conditions to form the azepine ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H,8H-furo[3,2-c]azepine: A similar compound with a different substitution pattern.
3,4,5,6,7,8-hexahydro-2H-furo[3,2-c]azepine: Another related compound with a different degree of saturation.
Uniqueness
8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
8,8-dimethyl-2,3,4,5,6,7-hexahydrofuro[3,2-c]azepine |
InChI |
InChI=1S/C10H17NO/c1-10(2)4-5-11-7-8-3-6-12-9(8)10/h11H,3-7H2,1-2H3 |
InChI Key |
PHVMOVPHXJUYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC2=C1OCC2)C |
Origin of Product |
United States |
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